1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 832688-53-6
VCID: VC16842397
InChI: InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1
SMILES:
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole

CAS No.: 832688-53-6

Cat. No.: VC16842397

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole - 832688-53-6

Specification

CAS No. 832688-53-6
Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 2-[5-[(1R)-1-methoxy-1-phenylethyl]-3-methylpyrazol-1-yl]pyridine
Standard InChI InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1
Standard InChI Key KPLKYLWDFRJKFV-GOSISDBHSA-N
Isomeric SMILES CC1=NN(C(=C1)[C@@](C)(C2=CC=CC=C2)OC)C3=CC=CC=N3
Canonical SMILES CC1=NN(C(=C1)C(C)(C2=CC=CC=C2)OC)C3=CC=CC=N3

Introduction

The compound 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is a complex organic molecule featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is characterized by its molecular formula C18H19N3OC_{18}H_{19}N_{3}O and is closely related to another compound with a similar structure, 1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole, which has been studied for its potential biological activities and applications in medicinal chemistry and agrochemicals .

Synthesis and Chemical Transformations

The synthesis of pyrazole derivatives typically involves multi-step organic reactions. For compounds like 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole, synthesis may involve condensation reactions, cycloadditions, or other methods common in heterocyclic chemistry. Chemical transformations of pyrazole derivatives can include alkylation, arylation, and other modifications to explore their reactivity and biological activity.

Biological Activities and Applications

Pyrazole derivatives are known for their diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects . While specific data on 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole is limited, compounds with similar structures have shown potential in medicinal chemistry and agrochemical applications.

Biological ActivityExample Compounds
AntiproliferativePyrazole-4-sulfonamide derivatives .
AntimicrobialPyrazolines and pyrazole-based heterocycles .
Anti-inflammatory5-Methylpyrazolone.

Research Findings and Future Directions

Research on pyrazole derivatives often focuses on their synthesis, characterization, and biological evaluation. Techniques such as NMR spectroscopy, FT-IR, and elemental analysis are used to characterize these compounds. Biological evaluations typically involve assays for antiproliferative activity, antimicrobial activity, and other pharmacological effects.

Future research directions for compounds like 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole may include exploring their binding affinity with biological targets and elucidating their mechanisms of action. This could involve computational modeling and in vitro studies to assess their therapeutic potential.

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